

physical and chemical properties of 2-Amino-3,5-dibromobenzyl alcohol

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Compound of Interest

Compound Name:	(2-Amino-3,5-dibromophenyl)methanol
Cat. No.:	B195446

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2-Amino-3,5-dibromobenzyl Alcohol: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

2-Amino-3,5-dibromobenzyl alcohol (CAS No: 50739-76-9) is a halogenated aromatic amino alcohol.^{[1][2]} It holds significance in the pharmaceutical industry primarily as a known byproduct and intermediate in the synthesis of mucolytic agents such as Ambroxol and Bromhexine.^{[2][3]} Its chemical structure, featuring an amino group and a primary alcohol on a dibrominated benzene ring, makes it a subject of interest for synthetic chemists and drug development professionals. Understanding its physical and chemical properties is crucial for process optimization, impurity profiling, and the development of new synthetic routes. This guide provides a detailed overview of its core properties, experimental protocols, and relevant chemical relationships.

Core Physical and Chemical Properties

The fundamental properties of 2-Amino-3,5-dibromobenzyl alcohol are summarized below. These values are critical for its handling, storage, and application in a laboratory or industrial setting.

Table 1: Physical and Chemical Data for 2-Amino-3,5-dibromobenzyl alcohol

Property	Value	Reference(s)
CAS Number	50739-76-9	[1][2][3]
Molecular Formula	C ₇ H ₇ Br ₂ NO	[1][2][3]
Molecular Weight	280.94 g/mol	[1][3]
Appearance	Assumed to be an off-white to pale yellow solid crystalline compound.	[4]
Melting Point	146-148 °C	[3][5]
Boiling Point	366.3 ± 37.0 °C (Predicted)	[3]
Density	2.037 ± 0.06 g/cm ³ (Predicted)	[3]
Refractive Index	1.683	[5]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol.	[3]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at room temperature.	[3][6]

Spectroscopic and Chemical Characteristics

Chemical Structure

The molecule consists of a benzyl alcohol backbone substituted with an amino group at position 2 and bromine atoms at positions 3 and 5.

Reactivity

The presence of amino and alcohol functional groups allows for a range of chemical reactions. The amino group can undergo diazotization, acylation, and alkylation. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid and can participate in esterification and

etherification reactions. The aromatic ring can undergo further substitution, although the existing substituents will influence the position and feasibility of such reactions.

Spectroscopic Data

While a specific, peer-reviewed spectrum for 2-Amino-3,5-dibromobenzyl alcohol is not readily available in the provided search results, its characteristic spectroscopic features can be predicted based on its functional groups.

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show a strong, broad absorption in the 3300-3400 cm^{-1} range, characteristic of the O-H stretching vibration of the alcohol, which is broadened by hydrogen bonding.^[7] N-H stretching vibrations from the primary amine would appear in the 3200-3400 cm^{-1} region. A strong C-O stretching band for the primary alcohol should be present around 1000-1075 cm^{-1} .^{[7][8]} Aromatic C-H and C=C stretching bands would also be visible.
- **^1H Nuclear Magnetic Resonance (^1H NMR) Spectroscopy:** The proton NMR spectrum would display distinct signals for the aromatic protons, the methylene protons of the benzyl group (-CH₂OH), and the protons of the amino (-NH₂) and hydroxyl (-OH) groups. Protons on the carbon adjacent to the alcohol's oxygen typically appear in the 3.4-4.5 ppm region.^[7] The exact chemical shifts of the -OH and -NH₂ protons can vary depending on the solvent, concentration, and temperature. For the related compound, 2-Amino-5-bromobenzyl alcohol, the methylene protons (-CH₂) appear as a doublet at 4.55 ppm.^[9]
- **^{13}C Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy:** The carbon NMR would show signals for the six aromatic carbons, with their chemical shifts influenced by the bromine, amino, and benzyl alcohol substituents, and a signal for the benzylic carbon (-CH₂OH), typically in the 60-65 ppm range.
- **Mass Spectrometry:** The mass spectrum would show a characteristic molecular ion peak. Due to the presence of two bromine atoms, a distinctive isotopic pattern (M, M+2, M+4) would be observed, which is a hallmark of dibrominated compounds. Common fragmentation patterns for alcohols include alpha-cleavage and dehydration.^[7]

Experimental Protocols

Synthesis of 2-Amino-3,5-dibromobenzyl alcohol

This protocol is based on the reduction of 2-Amino-3,5-dibromobenzaldehyde.[[1](#)]

1. Reaction Setup:

- Charge a clean, dry glass-lined reactor with 240 kg of absolute ethanol.
- Add 100 kg of 3,5-dibromo-2-aminobenzaldehyde to the reactor.
- Stir the mixture until the starting material is evenly suspended.

2. Reduction:

- Slowly add 12 kg of potassium borohydride in six separate portions. This allows for better control of the reaction temperature.
- Maintain the reaction temperature at 20°C and continue stirring for 3 hours.[[1](#)]

3. Reaction Monitoring:

- Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) to confirm the complete consumption of the starting aldehyde.[[1](#)]

4. Crystallization and Isolation:

- Once the reaction is complete, transfer the reaction liquid to a larger reactor and cool to a temperature between 0-10°C to induce crystallization.[[1](#)]
- Collect the crystallized product by centrifugation.

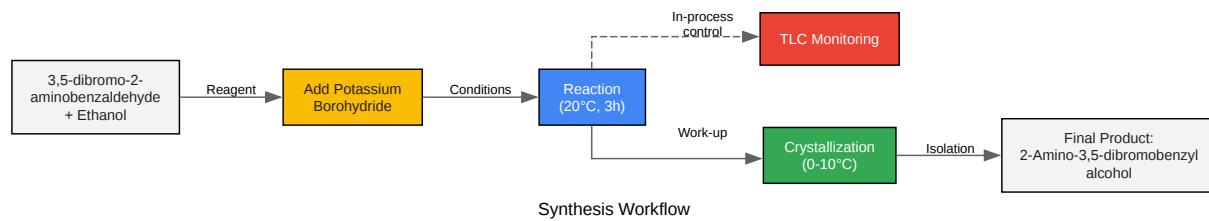
5. Purification:

- Wash the collected solid with water until the washings are neutral (verified with pH test paper).[[1](#)]
- Spin-dry the material in the centrifuge.

6. Drying:

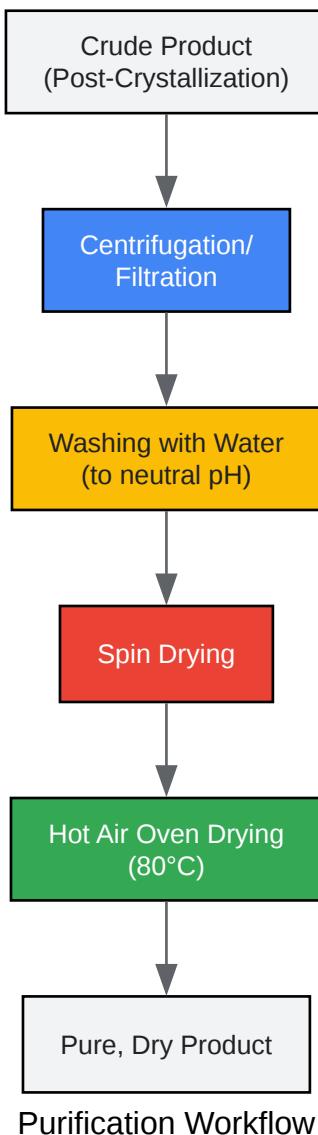
- Spread the intermediate product evenly on stainless steel trays to a thickness of 1-2 cm.

- Dry the material in a hot air circulating oven at 80°C until the moisture content is below 0.5% (approximately 6 hours).[1]
- Cool, and weigh the final product. A yield of 99.5% has been reported for this process.[1]



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Caption: High-level workflow for the synthesis of 2-Amino-3,5-dibromobenzyl alcohol.



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Caption: Step-by-step process for the purification of the synthesized product.

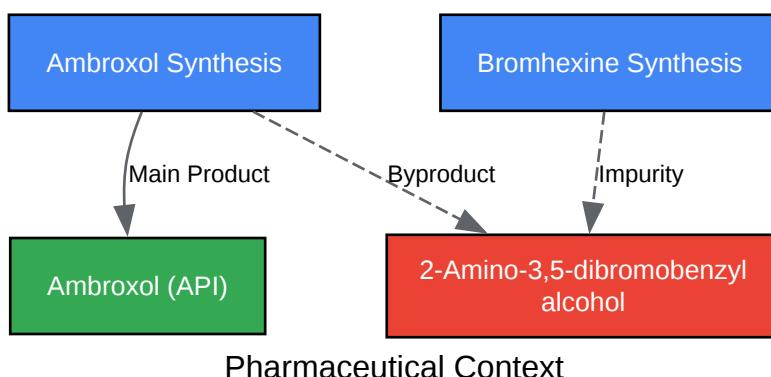
Biological Significance and Context

The primary relevance of 2-Amino-3,5-dibromobenzyl alcohol is in the context of pharmaceutical manufacturing.

- Ambroxol and Bromhexine Synthesis: It is identified as a byproduct in the synthesis of Ambroxol and an impurity in the synthesis of Bromhexine.^{[2][3]} Ambroxol is a widely used secretolytic agent for treating respiratory diseases associated with excessive or viscous

mucus.[10] Its precursor, 2-Amino-3,5-dibromobenzaldehyde, is a known human metabolite of Ambroxol.[11] Therefore, controlling the formation of 2-Amino-3,5-dibromobenzyl alcohol is important for ensuring the purity of the final active pharmaceutical ingredient (API).

- Potential Biological Activity: Amino alcohols as a chemical class are known to exhibit a wide range of biological activities, including potential antibiotic and antifungal properties.[12][13] While specific bioactivity for this compound has not been detailed in the search results, its structure suggests it could be a scaffold for medicinal chemistry exploration. The *in vitro* metabolic activation of similar compounds like 2-aminobenzyl alcohol has been studied, indicating that such structures can be biologically transformed into reactive intermediates. [14]



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Caption: Relationship of 2-Amino-3,5-dibromobenzyl alcohol to Ambroxol and Bromhexine.

Conclusion

2-Amino-3,5-dibromobenzyl alcohol is a well-defined chemical intermediate whose properties are of significant interest to process and development chemists in the pharmaceutical field. Its physical characteristics, such as melting point and solubility, are established, and a high-yield synthesis protocol is documented. While its primary role is that of a byproduct or impurity in the manufacture of important mucolytic drugs, its functionalized structure presents opportunities for further synthetic derivatization. A thorough understanding of its properties, as outlined in this guide, is essential for quality control in pharmaceutical manufacturing and as a foundation for future research.

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